molecular formula C10H16ClN B6190909 3-(3-methylphenyl)propan-1-amine hydrochloride CAS No. 104798-09-6

3-(3-methylphenyl)propan-1-amine hydrochloride

Cat. No.: B6190909
CAS No.: 104798-09-6
M. Wt: 185.7
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Description

3-(3-methylphenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C10H16ClN. It is a derivative of phenylpropanamine, where a methyl group is attached to the third carbon of the phenyl ring. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)propan-1-amine hydrochloride typically involves the alkylation of 3-methylbenzyl chloride with ammonia or an amine under basic conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is often enhanced through recrystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

3-(3-methylphenyl)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly by modulating the release and reuptake of certain neurotransmitters. This modulation can affect various physiological processes, including mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)propan-1-amine hydrochloride
  • 1-methyl-3-phenylpropan-1-amine hydrochloride
  • Methiopropamine

Uniqueness

3-(3-methylphenyl)propan-1-amine hydrochloride is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.

Properties

CAS No.

104798-09-6

Molecular Formula

C10H16ClN

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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